2-(4-oxoquinazolin-3(4H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide
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Overview
Description
The compound “2-(4-oxoquinazolin-3(4H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide” is a complex organic molecule that contains a quinazoline and a pyrazolopyridine moiety. Quinazolines and pyrazolopyridines are both classes of nitrogen-containing heterocycles, which are often found in biologically active compounds .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Generally, quinazolines and pyrazolopyridines can undergo a variety of reactions, including substitutions, additions, and ring-opening reactions .Scientific Research Applications
Antitumor and Antifungal Activities
Novel 4(3H)-quinazolinone derivatives, incorporating biologically active moieties, have been synthesized. These compounds, including 2-cyano-N-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide derivatives, showed potential antitumor and antifungal activities. Particularly, compounds with a thiazole moiety incorporated into the side chain demonstrated high to moderate activity towards cells and significant activity against Aspergillus ochraceus, suggesting their potential as antitumor and antifungal agents (El-bayouki et al., 2011).
Alzheimer's Disease Therapy
2-(Piperazin-1-yl)N-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetamides, a new class of compounds, have been described for their selective and potent inhibitory activity against acetylcholinesterase (AChE) and amyloid β aggregation, which are critical factors in Alzheimer's disease. This suggests their application in Alzheimer's disease therapy by inhibiting enzymes and preventing β-amyloid aggregation, which are key targets for therapeutic intervention (Umar et al., 2019).
Anti-inflammatory and Analgesic Agents
Research on 3-(4-chlorophenyl or 4-fluorophenyl)-6-iodo-4-oxo-3,4-dihydroquinazoline derivatives having Schiff bases, oxazolone, imidazolidine, pyrazolidine, pyridine, pyrimidine, and various substituted C-2, has been conducted. These compounds have been screened for their potential anti-inflammatory and analgesic activity, indicating their application in developing new therapeutic agents for treating inflammation and pain (Farag et al., 2012).
Antimicrobial Evaluation
A series of 5-aryl-3-(4-oxo-2-phenylquinazolin-3(4H)-yl)-2-(pyridin-4-yl)thiazolidin-4-ones were synthesized and evaluated for their antibacterial and antifungal activities. The compounds exhibited good to excellent inhibition potency against Gram-positive and Gram-negative bacterial strains, showcasing broad-spectrum inhibitory activity. This research supports the compound's application in developing new antimicrobial agents (Desai et al., 2020).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-b]pyridine derivatives, have been reported to exhibit in vitro cytotoxic activities against certain cancer cell lines
Mode of Action
Similar compounds have been found to inhibit microtubule polymerization by binding to the colchicine site, resulting in inhibition of cell migration, cell cycle arrest in the g2/m phase, and apoptosis of cancer cells .
Biochemical Pathways
Based on the reported mode of action of similar compounds, it can be inferred that this compound may affect pathways related to cell cycle regulation, apoptosis, and cell migration .
Result of Action
Similar compounds have been reported to exhibit cytotoxic activity against various cancer cell lines .
Properties
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c24-17(19-9-13-10-21-23-8-4-3-7-16(13)23)11-22-12-20-15-6-2-1-5-14(15)18(22)25/h1-8,10,12H,9,11H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOSWKTJRJPQKFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC3=C4C=CC=CN4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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